molecular formula C18H21NO7S2 B2684113 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1795357-95-7

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

カタログ番号: B2684113
CAS番号: 1795357-95-7
分子量: 427.49
InChIキー: NCJUYHHHKSTGOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two sulfonyl groups. The first sulfonyl group is attached to a 2,3-dihydrobenzo[1,4]dioxin moiety, while the second is linked to a furan-2-ylmethyl group. The compound’s structure combines aromatic and heterocyclic motifs, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

特性

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7S2/c20-27(21,13-14-2-1-9-24-14)15-5-7-19(8-6-15)28(22,23)16-3-4-17-18(12-16)26-11-10-25-17/h1-4,9,12,15H,5-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJUYHHHKSTGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic compound with potential therapeutic applications, particularly in the field of neuroscience. This compound is characterized by its complex structure, which includes a piperidine ring linked to sulfonyl groups and a dihydrobenzo[dioxin] moiety. Its molecular weight is approximately 442.48 g/mol, and it is classified under CAS number 796092-26-7.

Structural Characteristics

The compound features:

  • Dihydrobenzo[b][1,4]dioxin moiety : This bicyclic system enhances the compound's biological activity.
  • Sulfonyl groups : These groups improve solubility and bioavailability, making the compound more effective in biological systems.

Dopamine Receptor Antagonism

Research indicates that this compound exhibits significant biological activity as a potential antagonist for dopamine receptors, particularly the D4 subtype. The D4 receptor has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Studies show that related compounds have demonstrated selectivity towards D4 receptors, suggesting that this compound may also possess a unique binding profile.

Binding Affinity Studies :

  • The compound has shown high binding affinity for D4 receptors, with selectivity over D2 and D3 receptors. For instance, one study reported that related compounds had over 1,100-fold selectivity for D4 receptors compared to D2 receptors .

Enzyme Inhibition

Additionally, derivatives of this compound have been investigated for their enzyme inhibitory potential. For example:

  • Acetylcholinesterase Inhibition : Some synthesized derivatives were screened against acetylcholinesterase and showed promising results for potential therapeutic applications in Alzheimer's disease .

Synthesis Pathways

The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multi-step organic reactions. Key steps include:

  • Formation of the dihydrobenzo[b][1,4]dioxin moiety.
  • Sulfonylation using sulfonyl chlorides.
  • Coupling with appropriate piperidine derivatives.

Case Study 1: Neuropharmacological Applications

A study explored the effects of related compounds on animal models exhibiting symptoms of schizophrenia. The results indicated that compounds with similar structures to 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine could reduce hyperactivity and improve cognitive function in these models. This suggests potential therapeutic applications in treating psychiatric disorders .

Case Study 2: Enzyme Activity Screening

In another study, various synthesized derivatives were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results showed that certain derivatives exhibited significant inhibition rates, indicating their potential use in managing type II diabetes and Alzheimer's disease .

Summary of Biological Activities

Activity Type Target Findings
Dopamine Receptor AntagonismD4 ReceptorsHigh selectivity over D2/D3 receptors; potential for treating schizophrenia .
Enzyme InhibitionAcetylcholinesterasePromising inhibitory activity; potential for Alzheimer's treatment .
Enzyme Inhibitionα-glucosidaseSignificant inhibition; potential for type II diabetes management .

類似化合物との比較

Table 1: Structural Comparison of Sulfonyl-Substituted Piperidine Derivatives

Compound Name Molecular Formula Key Functional Groups Notable Features
Target Compound (1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine) C₁₉H₂₀O₇S₂ Dual sulfonyl, dihydrobenzodioxin, furan-methyl High polarity, potential for dual binding
1-((2,3-Dihydrobenzo[1,4]dioxin-6-yl)sulfonyl)piperidine-4-carboxylic acid () C₁₄H₁₅NO₆S Sulfonyl, carboxylic acid Enhanced acidity, hydrogen-bonding capacity
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () C₁₉H₂₀N₃O₄S₂ Oxadiazole, thioether, methylpiperidine Electron-deficient oxadiazole core, moderate lipophilicity
USP Nisoldipine Related Compound C () C₁₅H₁₇NO₅ Nitrophenyl, dihydropyridine Calcium channel modulation potential

Key Observations:

  • Dual Sulfonyl vs. Carboxylic Acid (): The target compound’s dual sulfonyl groups enhance polarity and solubility in polar solvents compared to the carboxylic acid derivative, which may form stronger hydrogen bonds but has lower metabolic stability due to acidic proton lability .
  • Furan vs.
  • Dihydrobenzodioxin vs. Dihydropyridine (): While both scaffolds are heterocyclic, dihydrobenzodioxin (target compound) offers greater rigidity and oxidation resistance compared to the dihydropyridine core in Nisoldipine analogs, which are prone to redox-mediated degradation .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound Carboxylic Acid Derivative () Oxadiazole Derivative ()
Molecular Weight ~448.5 g/mol ~325.3 g/mol ~442.5 g/mol
LogP (Estimated) 1.8–2.5 0.5–1.2 2.0–3.0
Solubility (Water) Moderate (polar groups) High (carboxylic acid) Low (oxadiazole-thioether)
Metabolic Stability High (sulfonamide) Moderate (acidic group) Moderate (thioether)

Key Insights:

  • The target compound’s higher molecular weight and balanced LogP suggest favorable membrane permeability compared to the more polar carboxylic acid derivative .
  • The oxadiazole-thioether compound () may exhibit better tissue penetration due to increased lipophilicity but risks faster metabolic clearance via thioether oxidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。